

Stains-all: A Comparative Guide to its Cross-Reactivity with Diverse Protein Classes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Stains-all**

Cat. No.: **B7765193**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of proteins separated by gel electrophoresis are critical. The choice of staining method can significantly impact experimental outcomes. This guide provides an objective comparison of **Stains-all** with other common protein staining techniques, focusing on its cross-reactivity with different classes of proteins. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate staining method for your research needs.

Performance Comparison of Protein Staining Methods

The selection of a protein stain is often a trade-off between sensitivity, specificity, cost, and compatibility with downstream applications like mass spectrometry. The following table summarizes the performance of **Stains-all** in comparison to two industry-standard methods: Coomassie Brilliant Blue and Silver Staining.

Feature	Stains-all	Coomassie Brilliant Blue (R-250)	Silver Staining (MS-Compatible)
General Principle	Cationic carbocyanine dye that interacts electrostatically with anionic groups on molecules, exhibiting metachromatic properties (different colors with different substances).	Anionic dye that binds non-specifically to proteins, primarily through interactions with basic and hydrophobic amino acid residues. [1] [2]	Based on the reduction of silver ions to metallic silver, which deposits on the protein. [3]
Detection Limit (Sensitivity)	General Proteins: Variable, generally less sensitive than silver stain. Acidic Proteins/Phosphoproteins: High sensitivity, can be enhanced to ~0.25 ng with silver nitrate co-treatment. [4]	~8-10 ng for some proteins, more typically in the 25-100 ng range. [1] [5]	High sensitivity, typically in the 0.25-5 ng range. [1]
Specificity/Cross-Reactivity	Differentially stains various biomolecules:- Proteins: Red/Pink [6] Highly Acidic Proteins (e.g., phosphoproteins, sialoproteins): Blue [4] Glycoproteins (some): Blue [7] DNA: Blue [6] RNA: Bluish-purple [6]	Binds to most proteins non-specifically. Staining intensity can be influenced by the number of basic and hydrophobic residues. [1] [2]	Stains most proteins. However, it may poorly stain some proteins, such as glycoproteins. [2] [8]
Linear Dynamic Range	Narrow.	Good.	Narrow, which can make quantification challenging. [9]

Compatibility with Mass Spectrometry	Generally considered compatible, as it does not covalently modify proteins.	Compatible. ^[10]	Requires specific protocols that omit aldehydes (e.g., glutaraldehyde, formaldehyde) to be compatible.
Ease of Use & Time	Moderately complex, requires staining in the dark and can take over 24 hours. ^[11]	Simple and relatively fast (staining and destaining can take a few hours to overnight). ^{[12][13]}	Complex, multi-step, and time-consuming protocol. ^[9]
Cost	Moderate.	Low.	Moderate.

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. The following are representative protocols for **Stains-all**, Coomassie Brilliant Blue R-250, and a mass spectrometry-compatible silver staining method.

Stains-all Staining Protocol

This protocol is adapted from standard laboratory procedures.^{[6][7][11][14]}

Solutions Required:

- Fixing Solution: 25% (v/v) isopropanol in deionized water.
- **Stains-all** Stock Solution (0.1%): 10 mg of **Stains-all** powder dissolved in 10 mL of formamide. Store protected from light.
- Staining Solution: For one mini-gel, mix 2 mL of **Stains-all** stock solution with 18 mL of buffer (specific buffer composition may vary by kit or protocol, but a common buffer is 7.5% formamide, 25% isopropanol, and 30 mM Tris-HCl, pH 8.8). Prepare fresh and protect from light.
- Washing Solution: Deionized water.

Procedure:

- Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to cover the gel. Gently agitate for 20 minutes. Repeat this step at least three more times to ensure the complete removal of SDS. For best results, the final wash can be performed overnight.
- Rinsing: Decant the fixing solution and wash the gel with deionized water for 10 minutes with gentle agitation. Repeat this step three more times.
- Staining: Decant the water and add the freshly prepared Staining Solution. Cover the container with aluminum foil to protect it from light and incubate with gentle agitation for 3 hours to overnight.
- Destaining: Decant the staining solution and wash the gel with deionized water. The background may appear reddish. To clear the background, expose the gel to light (e.g., on a light box) for approximately 10-30 minutes, or until the protein bands are clearly visible against a clear background.
- Storage: Store the stained gel in deionized water, protected from light to prevent fading.

Coomassie Brilliant Blue R-250 Staining Protocol

This is a classic and widely used protocol for general protein staining.[\[12\]](#)[\[13\]](#)[\[15\]](#)

Solutions Required:

- Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.
- Destaining Solution: 30% (v/v) methanol and 10% (v/v) acetic acid in deionized water.

Procedure:

- Staining: After electrophoresis, immerse the gel in the Staining Solution in a covered container. Agitate gently for at least 3 hours at room temperature. For thicker gels or higher sensitivity, staining can be extended overnight.

- Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. A piece of foam or a kimwipe can be added to the destaining solution to help absorb the excess stain.
- Storage: Once destained, the gel can be stored in deionized water or 7% acetic acid.

Mass Spectrometry-Compatible Silver Staining Protocol

This protocol is designed to be compatible with downstream mass spectrometry analysis by avoiding the use of aldehydes.[\[16\]](#)

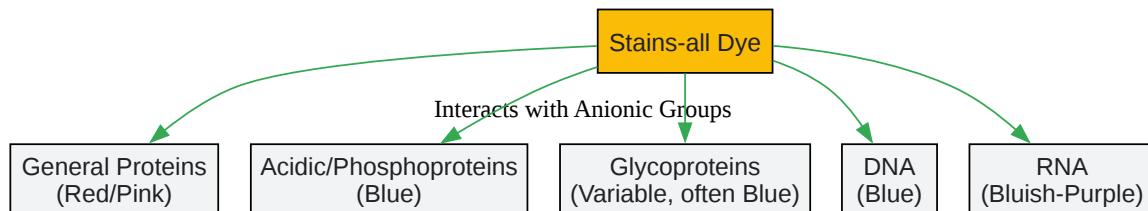
Solutions Required:

- Fixing Solution: 50% (v/v) methanol, 12% (v/v) acetic acid in deionized water.
- Wash Solution: 50% (v/v) methanol in deionized water.
- Sensitizing Solution: 0.02% (w/v) sodium thiosulfate in deionized water. Prepare fresh.
- Staining Solution: 0.1% (w/v) silver nitrate in deionized water. Store in a glass container, chilled.
- Developing Solution: 2% (w/v) sodium carbonate with 0.04% (v/v) formaldehyde (37% stock solution) in deionized water. Prepare fresh.
- Stopping Solution: 5% (v/v) acetic acid in deionized water.


Procedure:

- Fixation: Place the gel in the Fixing Solution and gently agitate overnight.
- Washing: Discard the fixing solution and wash the gel with the Wash Solution for 20 minutes. Repeat with deionized water for another 20 minutes.
- Sensitization: Discard the wash and incubate the gel in the Sensitizing Solution for 1 minute.
- Rinsing: Quickly rinse the gel with two changes of deionized water for 1 minute each.

- Staining: Immerse the gel in the chilled Staining Solution for 20 minutes.
- Rinsing: Briefly rinse the gel with two changes of deionized water for 1 minute each.
- Development: Place the gel in the Developing Solution and watch carefully. Bands will appear within a few minutes.
- Stopping: Once the desired band intensity is reached, discard the developing solution and add the Stopping Solution for 10 minutes.
- Storage: Discard the stopping solution and store the gel in 1% acetic acid at 4°C.


Visualizing Experimental Workflows

To better understand the relationships and steps involved in comparing these protein staining methods, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

A typical workflow for comparing protein staining methods.

[Click to download full resolution via product page](#)

Cross-reactivity of **Stains-all** with different biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. What are the differences between Coomassie staining and silver staining? | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "Stains-all" staining in combination with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. biocompare.com [biocompare.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. interchim.fr [interchim.fr]

- 12. Coomassi Blue Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. bioscience.fi [bioscience.fi]
- 16. bioscience.fi [bioscience.fi]
- To cite this document: BenchChem. [Stains-all: A Comparative Guide to its Cross-Reactivity with Diverse Protein Classes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765193#cross-reactivity-of-stains-all-with-different-classes-of-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com